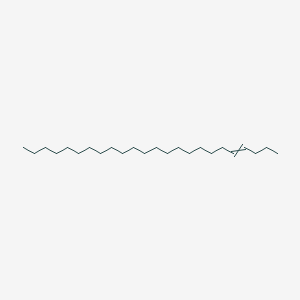![molecular formula C30H54OSi8 B15162361 Hexakis[(trimethylsilyl)ethynyl]disiloxane CAS No. 142602-03-7](/img/structure/B15162361.png)
Hexakis[(trimethylsilyl)ethynyl]disiloxane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hexakis[(trimethylsilyl)ethynyl]disiloxane is an organosilicon compound characterized by the presence of multiple trimethylsilyl groups attached to ethynyl groups, which are further connected to a disiloxane core. This compound is known for its unique structural properties and its applications in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
Hexakis[(trimethylsilyl)ethynyl]disiloxane can be synthesized through a multi-step process involving the reaction of trimethylsilylacetylene with a disiloxane precursor. The reaction typically requires the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the desired product. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and elevated temperatures to ensure the completion of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing the reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, are common practices to ensure the high purity of the final product.
化学反应分析
Types of Reactions
Hexakis[(trimethylsilyl)ethynyl]disiloxane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form siloxane derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The trimethylsilyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenation reactions often involve reagents like chlorine or bromine, while alkylation reactions may use alkyl halides.
Major Products Formed
Oxidation: Siloxane derivatives with varying degrees of oxidation.
Reduction: Silane derivatives with reduced silicon centers.
Substitution: Functionalized siloxane compounds with different substituents.
科学研究应用
Hexakis[(trimethylsilyl)ethynyl]disiloxane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of advanced materials, such as graphdiyne and other carbon-based nanostructures.
Biology: Employed in the development of biocompatible materials for medical applications.
Medicine: Investigated for its potential use in drug delivery systems and as a component in diagnostic tools.
Industry: Utilized in the production of low dielectric constant materials for electronic devices and as a component in high-performance coatings.
作用机制
The mechanism of action of hexakis[(trimethylsilyl)ethynyl]disiloxane involves its ability to interact with various molecular targets through its silicon-oxygen and silicon-carbon bonds. These interactions can lead to the formation of stable complexes with transition metals, which are essential for catalytic processes. The compound’s unique structure also allows it to participate in polymerization reactions, leading to the formation of advanced materials with desirable properties.
相似化合物的比较
Hexakis[(trimethylsilyl)ethynyl]disiloxane can be compared with other similar compounds, such as:
Hexakis[(trimethylsilyl)ethynyl]benzene: Similar in structure but with a benzene core instead of a disiloxane core.
Hexakis[(trimethylsilyl)ethynyl]cyclohexane: Features a cyclohexane core, offering different chemical properties and reactivity.
Hexakis[(trimethylsilyl)ethynyl]silane: Contains a single silicon atom core, leading to different applications and reactivity patterns.
The uniqueness of this compound lies in its disiloxane core, which imparts distinct chemical and physical properties, making it suitable for specific applications in materials science and catalysis.
属性
CAS 编号 |
142602-03-7 |
|---|---|
分子式 |
C30H54OSi8 |
分子量 |
655.4 g/mol |
IUPAC 名称 |
tris(2-trimethylsilylethynyl)-[tris(2-trimethylsilylethynyl)silyloxy]silane |
InChI |
InChI=1S/C30H54OSi8/c1-32(2,3)19-25-38(26-20-33(4,5)6,27-21-34(7,8)9)31-39(28-22-35(10,11)12,29-23-36(13,14)15)30-24-37(16,17)18/h1-18H3 |
InChI 键 |
UGZHHAVBPYPSGG-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)C#C[Si](C#C[Si](C)(C)C)(C#C[Si](C)(C)C)O[Si](C#C[Si](C)(C)C)(C#C[Si](C)(C)C)C#C[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-Oxo-6,10-dithia-spiro[4.5]decane-7-carboxylic acid methyl ester](/img/structure/B15162284.png)
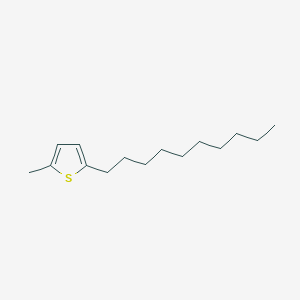
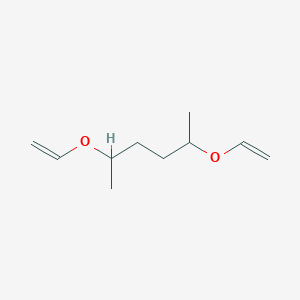
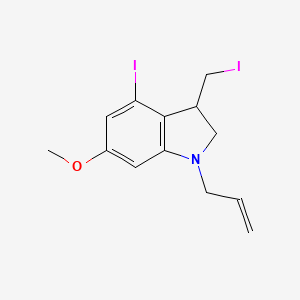
![4-[Dimethyl(phenyl)silyl]but-3-en-2-one](/img/structure/B15162301.png)
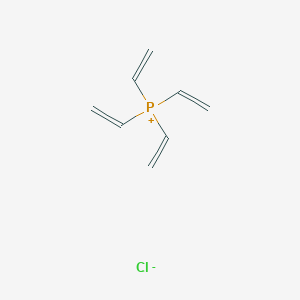

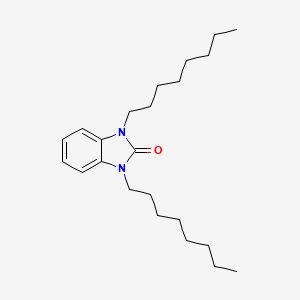
![[Hydroxy(4-phenoxyphenyl)methyl]phosphonic acid](/img/structure/B15162328.png)
![5-[(Prop-2-en-1-yl)oxy]-2-[(prop-2-en-1-yl)sulfanyl]benzoic acid](/img/structure/B15162333.png)
![3-Methyl-7-oxabicyclo[2.2.1]heptan-2-one](/img/structure/B15162335.png)
![5,5'-[[1,1'-Binaphthalene]-2,2'-diylbis(oxy)]di(2-benzofuran-1,3-dione)](/img/structure/B15162351.png)
![2,2-Bis[4-(1,1,2,2-tetrafluoroethoxy)phenyl]octane](/img/structure/B15162370.png)
